

# Analysis of different fatty acid ethyl esters in beer and wine fermentation.

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## Compound of Interest

Compound Name: Ethyl 9-hexadecenoate

Cat. No.: B1609348

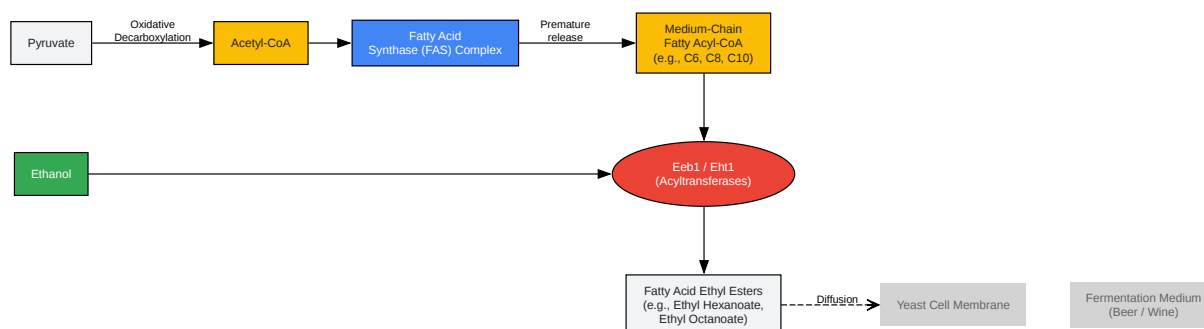
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An objective comparison of analytical methodologies for the determination of fatty acid ethyl esters (FAEEs) in beer and wine is crucial for researchers and professionals in the beverage industry. FAEEs are significant contributors to the desirable fruity and floral aromas in these fermented beverages.[1][2][3][4] Their concentrations are influenced by various factors during fermentation, including yeast strain, fermentation temperature, and the composition of the wort or must.[2][5] Accurate quantification of these compounds is essential for quality control, process optimization, and new product development.

This guide provides a comparative analysis of the techniques used to measure FAEEs, details the biochemical pathways of their formation, and presents quantitative data from various studies.

## Biochemical Pathway of Fatty Acid Ethyl Ester Formation

In yeast, primarily *Saccharomyces cerevisiae*, fatty acid ethyl esters are synthesized intracellularly.[3] The formation is an enzyme-catalyzed condensation reaction between an acyl-coenzyme A (acyl-CoA) molecule and ethanol.[1][6] The primary enzymes responsible for this synthesis are two acyl-CoA:ethanol O-acyltransferases, known as Eeb1 and Eht1.[1][7] The availability of the precursors, particularly medium-chain fatty acyl-CoAs, is considered a major limiting factor for the production of these esters.[2][7]



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**Caption:** Simplified biosynthesis pathway of Fatty Acid Ethyl Esters (FAEEs) in yeast.

## Comparison of Analytical Methodologies

The standard method for analyzing volatile compounds like FAEEs in beer and wine is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector for identification and quantification.[8] Due to the low concentrations of these esters and the complexity of the beverage matrix, a sample preparation and extraction step is almost always required.[8]

Methodology	Principle	Advantages	Disadvantages	Typical Application
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS	Volatiles from the sample headspace are adsorbed onto a coated fiber, which is then thermally desorbed in the GC injector.[9]	- Solvent-free and simple.[9]- High sensitivity for volatile compounds.- Easily automated.[9]	- Fiber can be fragile and has a limited lifetime.- Matrix effects can influence extraction efficiency.- Requires optimization of parameters (temperature, time).[10]	Routine analysis of aroma compounds in beer and wine. [10][11]
Liquid-Liquid Extraction (LLE) GC-MS	Analytes are partitioned from the aqueous beverage sample into an immiscible organic solvent. The solvent extract is then concentrated and injected into the GC.	- Robust and well-established method.- Can extract a wide range of compounds, including less volatile ones.- Good for samples with complex matrices.	- Requires significant volumes of organic solvents.- Can be time-consuming and labor-intensive.- Potential for analyte loss during solvent evaporation.	Comprehensive profiling of both volatile and semi-volatile compounds.[12]

Stir Bar Sorptive Extraction (SBSE) GC-MS	A magnetic stir bar coated with a sorbent phase is stirred in the sample. Analytes partition into the coating. The bar is removed, dried, and thermally desorbed for GC analysis.	- Higher extraction capacity and sensitivity than SPME.- Good for trace-level analysis.	- Longer extraction times compared to SPME.- More expensive than SPME fibers.- Potential for carryover between samples.	Analysis of key esters and higher alcohols in beer. <a href="#">[4]</a> <a href="#">[13]</a>
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## Experimental Protocols

### Key Experiment: HS-SPME-GC-MS for FAEE Analysis in Beer

This protocol is a synthesized example based on common practices described in the literature.  
[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

#### 1. Sample Preparation:

- Chill beer samples to approximately 4°C to minimize foaming.
- Carefully open the container and degas the beer, for example, by transferring it between two beakers or by brief sonication.
- Place an 8-10 mL aliquot of the decarbonated beer into a 20 mL headspace vial.
- Add a saturated salt solution (e.g., NaCl, ~1-2 g) to increase the volatility of the analytes by enhancing the "salting-out" effect.
- Add an internal standard solution (e.g., ethyl heptanoate or a deuterated standard) for accurate quantification.[\[11\]](#)
- Immediately seal the vial with a septum cap.

## 2. HS-SPME Extraction:

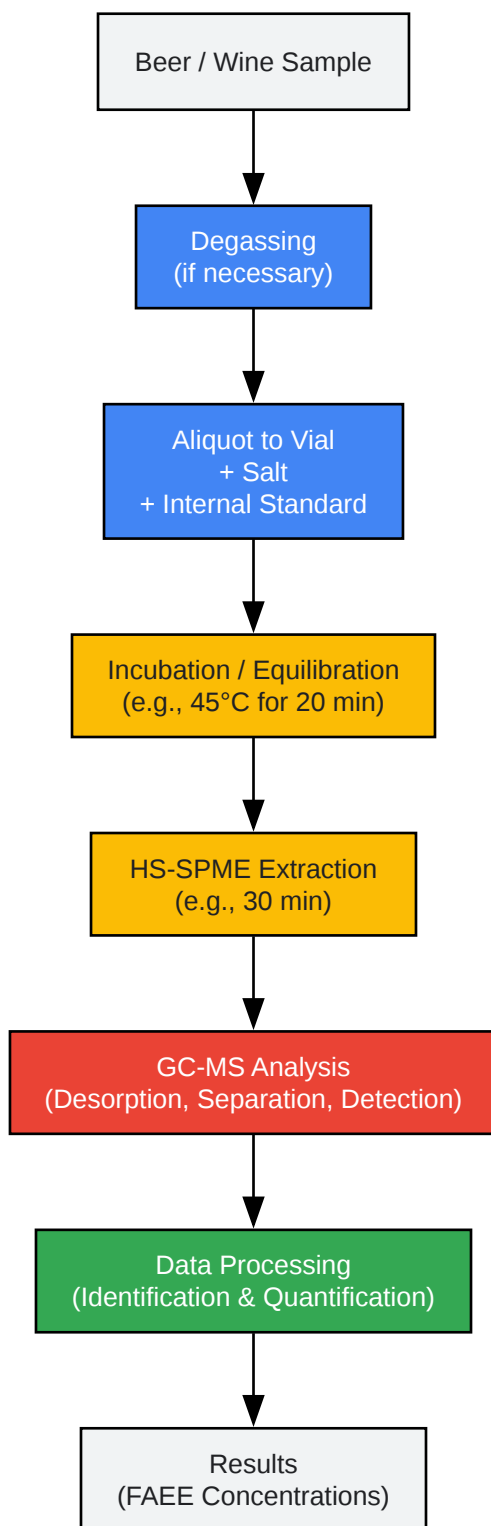
- Place the vial in an autosampler tray with an incubation block.
- Equilibration/Incubation: Heat the sample at a specific temperature (e.g., 40-50°C) for a set time (e.g., 15-20 minutes) with agitation to allow volatiles to partition into the headspace.[\[10\]](#)  
[\[14\]](#)
- Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-40 minutes) at the same temperature.[\[13\]](#)

## 3. GC-MS Analysis:

- Desorption: Immediately after extraction, transfer the fiber to the heated GC injection port (e.g., 250°C) where the adsorbed analytes are thermally desorbed.[\[13\]](#)
- Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar phase). The oven temperature program typically starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240-250°C).  
[\[14\]](#)
- Mass Spectrometry Detection: Operate the MS in either full scan mode for compound identification or Selected Ion Monitoring (SIM) mode for higher sensitivity and targeted quantification.[\[11\]](#) The mass range is typically set from m/z 40 to 350.[\[14\]](#)

## 4. Data Analysis:

- Identify FAEEs by comparing their mass spectra and retention times with those of authentic standards.
- Quantify the compounds by creating a calibration curve using the peak area ratio of the analyte to the internal standard.



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**Caption:** General experimental workflow for FAEE analysis using HS-SPME-GC-MS.

## Quantitative Data Summary

The concentrations of FAEEs vary significantly based on the type of beverage, yeast strain, raw materials, and fermentation conditions. The following table provides a summary of representative concentration ranges found in beer and wine.

Fatty Acid Ethyl Ester	Common Aroma Descriptor	Typical Concentration in Beer (µg/L)	Typical Concentration in Wine (mg/L)
Ethyl Butyrate	Pineapple, Fruity	10 - 50	0.05 - 0.5
Ethyl Hexanoate	Apple, Aniseed <sup>[1]</sup>	50 - 300	0.1 - 1.5
Ethyl Octanoate	Sour Apple, Apricot <sup>[1]</sup>	100 - 800	0.2 - 3.0
Ethyl Decanoate	Floral, Grape	50 - 500	0.1 - 2.5
Ethyl Laurate	Waxy, Floral	20 - 200	0.05 - 1.0
Ethyl Myristate	Waxy, Orris	5 - 50	0.01 - 0.2
Ethyl Palmitate	Waxy, Faintly Fruity	10 - 150	0.02 - 0.3

Note: Data compiled and synthesized from multiple sources.<sup>[1][5][8][12][13][15]</sup> Concentrations are highly variable and should be considered as general ranges.

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